molecular formula C13H14F3NO4 B3041861 Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate CAS No. 393-81-7

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate

Cat. No.: B3041861
CAS No.: 393-81-7
M. Wt: 305.25 g/mol
InChI Key: MDLBOTPMVPJSPL-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate is an organic compound with the molecular formula C13H14F3NO4. It is a derivative of pyridine, characterized by the presence of two ester groups at positions 3 and 5, a methyl group at position 2, and a trifluoromethyl group at position 6.

Preparation Methods

The synthesis of diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate typically involves the esterification of 2,6-dioxopyridine with ethylene glycol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bonds . Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar compounds to diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate include:

Properties

IUPAC Name

diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-4-20-11(18)8-6-9(12(19)21-5-2)10(13(14,15)16)17-7(8)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLBOTPMVPJSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165601
Record name 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-81-7
Record name 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl 2-methyl-6-(trifluoromethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate
Reactant of Route 6
Diethyl 2-methyl-6-(trifluoromethyl)pyridine-3,5-dicarboxylate

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